molecular formula C9H6ClN3O3 B6350316 3-(2-Chloro-5-nitrophenyl)-5-methyl-1,2,4-oxadiazole CAS No. 1165931-61-2

3-(2-Chloro-5-nitrophenyl)-5-methyl-1,2,4-oxadiazole

Cat. No.: B6350316
CAS No.: 1165931-61-2
M. Wt: 239.61 g/mol
InChI Key: RXUUCJMOPSEOBE-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-nitrophenyl)-5-methyl-1,2,4-oxadiazole is an organic compound known for its unique chemical structure and properties This compound features a 1,2,4-oxadiazole ring substituted with a 2-chloro-5-nitrophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-nitrophenyl)-5-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-5-nitrobenzohydrazide with acetic anhydride, leading to the formation of the oxadiazole ring . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-nitrophenyl)-5-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and nitro groups on the phenyl ring can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Cyclization Reactions: The oxadiazole ring can undergo cyclization reactions with suitable reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) in hydrochloric acid (HCl) are typical methods.

    Cyclization: Cyclization reactions often require dehydrating agents like phosphorus oxychloride (POCl3) or acetic anhydride.

Major Products

The major products formed from these reactions include substituted oxadiazoles, amino derivatives, and various cyclized compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-Chloro-5-nitrophenyl)-5-methyl-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitrophenyl derivatives: Compounds with similar phenyl ring substitutions.

    Other Oxadiazoles: Compounds with different substituents on the oxadiazole ring.

Uniqueness

3-(2-Chloro-5-nitrophenyl)-5-methyl-1,2,4-oxadiazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(2-chloro-5-nitrophenyl)-5-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O3/c1-5-11-9(12-16-5)7-4-6(13(14)15)2-3-8(7)10/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUUCJMOPSEOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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